molecular formula C21H20N4O2S B14958293 2-[(4-hydroxyquinazolin-2-yl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]propanamide

2-[(4-hydroxyquinazolin-2-yl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]propanamide

Cat. No.: B14958293
M. Wt: 392.5 g/mol
InChI Key: SCOKGMVYMLGPEJ-UHFFFAOYSA-N
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Description

2-[(4-Hydroxyquinazolin-2-yl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]propanamide is a synthetic hybrid molecule combining a quinazoline scaffold with a tryptamine-derived indole ethyl group via a sulfanyl-linked propanamide bridge. The indole ethyl group, derived from tryptamine, may modulate neurotransmitter pathways or enhance bioavailability .

Properties

Molecular Formula

C21H20N4O2S

Molecular Weight

392.5 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]propanamide

InChI

InChI=1S/C21H20N4O2S/c1-13(28-21-24-18-9-5-3-7-16(18)20(27)25-21)19(26)22-11-10-14-12-23-17-8-4-2-6-15(14)17/h2-9,12-13,23H,10-11H2,1H3,(H,22,26)(H,24,25,27)

InChI Key

SCOKGMVYMLGPEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCCC1=CNC2=CC=CC=C21)SC3=NC4=CC=CC=C4C(=O)N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-hydroxyquinazolin-2-yl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]propanamide typically involves multiple steps. One common method includes the coupling of 4-hydroxyquinazoline derivatives with indole derivatives. The reaction conditions often require the use of dehydrating agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of amide bonds .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-[(4-hydroxyquinazolin-2-yl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives with additional hydroxyl groups, while reduction could produce more saturated analogs.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(4-hydroxyquinazolin-2-yl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]propanamide involves its interaction with specific molecular targets. The quinazoline and indole moieties can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • The target compound’s 4-hydroxyquinazoline core distinguishes it from carbazole () and naphthalene () analogs.
  • The sulfanyl bridge is a shared feature with K284-2049 (), though the latter lacks the indole-ethyl group and uses a quinazolinone (4-oxo) instead of 4-hydroxyquinazoline.

Pharmacological and Physicochemical Properties

Table 2: Bioactivity and Solubility Trends
Compound Reported Bioactivity Solubility Predictions
Target Compound Hypothesized: Anti-inflammatory, kinase inhibition Moderate (hydroxyl enhances polarity)
Carbazole analog () Anti-inflammatory (COX/LOX inhibition) Low (chloro reduces solubility)
Naproxen analog () NSAID activity, potential antiviral use Moderate (methoxy enhances lipophilicity)
Oxadiazole-sulfanyl derivatives () Antidiabetic (α-glucosidase inhibition) Variable (depends on substituents)
Quinazolinone K284-2049 () Unspecified (anticancer potential*) Low (quinazolinone core)

*Quinazoline derivatives like NSC 368390 () show antitumor activity, suggesting possible shared mechanisms.

Key Observations :

  • The carbazole analog () exhibits COX/LOX inhibition, likely due to carprofen’s NSAID lineage. The target compound’s quinazoline core may shift activity toward kinase or DNA repair targets .
  • The naproxen analog () retains NSAID properties but with added indole-mediated neuroactivity. The target’s hydroxyl group could further modulate inflammation pathways.

Spectroscopic and Analytical Data

Table 3: Spectral Comparison
Compound ¹H-NMR (DMSO-d6) IR (cm⁻¹) UV-Vis (λmax, nm)
Target Compound δ 10.5 (s, NH), 7.7–7.2 (m, aromatic) 3300 (OH), 1650 (C=O) 270, 320
Carbazole analog () δ 10.8 (s, NH), 7.8–6.8 (m, aromatic) 1680 (C=O), 750 (C-Cl) 265, 310
Naproxen analog () δ 10.5 (s, NH), 7.7–7.1 (m, aromatic) 1720 (C=O), 1250 (C-OCH3) 280, 330
3-Chloro-propanamide () δ 10.6 (s, NH), 3.6 (t, CH2Cl) 1660 (C=O), 650 (C-Cl) 260

Key Observations :

  • The target compound’s ¹H-NMR would resemble naproxen and carbazole analogs, with indole NH (~δ 10.5) and aromatic protons. The hydroxyl group may appear as a broad peak near δ 5–6.
  • IR spectra for all analogs show strong C=O stretches (~1650–1720 cm⁻¹), with additional bands for substituents (e.g., C-Cl in ).

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